tert-Butyl ethyl3-hydroxypropylcarbamate
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Description
Synthesis Analysis
The synthesis of carbamate esters, including compounds like "tert-Butyl ethyl3-hydroxypropylcarbamate," typically involves the reaction of alcohols with isocyanates or urea derivatives. A study on the synthesis of similar compounds shows that tert-butyl carbamates can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using a methanol-water mixture with sodium benzenesulfinate and formic acid, indicating a pathway for the synthesis of tert-butyl hydroxycarbamates (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of carbamate esters, including tert-butyl derivatives, is characterized by X—H···O (X = N,O) hydrogen bonds, creating layered structures. This hydrogen bonding plays a critical role in stabilizing the molecular structure and influencing its chemical behavior (Howie et al., 2011).
Chemical Reactions and Properties
Tert-butyl carbamates engage in various chemical reactions, serving as intermediates in the synthesis of biologically active compounds. Their reactivity includes nucleophilic substitution and reduction processes, highlighting their utility in creating complex organic molecules (Zhao et al., 2017).
Scientific Research Applications
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The tert-butyl group in chemistry and biology :
- The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
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Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents :
- This study provides a detailed investigation of carbazole (Cz) and 3,6-di-tert-butylcarbazole (t-Bu-Cz) in organic solvents using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .
- The S1 state exhibits absorption peaks at 350, 600 and 1100 nm and has a lifetime of 13–15 ns, which is weakly dependent on the solvent. Energy transfer from vibrationally hot S1 molecules (S1*) to the surrounding solvent molecules takes place with a time constant of 8–20 ps .
- The T1 triplet state is populated by intersystem crossing (ISC) from S1 with a typical quantum yield of 51–56% and shows a lifetime which is typically in the few microseconds regime .
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Direct and Sustainable Synthesis of Tertiary Butyl Esters :
- Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- The resultant flow process was more efficient, versatile .
properties
IUPAC Name |
tert-butyl N-ethyl-N-(3-hydroxypropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-11(7-6-8-12)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZRRDGESNRYIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCO)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ethyl3-hydroxypropylcarbamate |
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